1-Ethoxy-2-methoxynaphthalene 1-Ethoxy-2-methoxynaphthalene
Brand Name: Vulcanchem
CAS No.:
VCID: VC15974786
InChI: InChI=1S/C13H14O2/c1-3-15-13-11-7-5-4-6-10(11)8-9-12(13)14-2/h4-9H,3H2,1-2H3
SMILES:
Molecular Formula: C13H14O2
Molecular Weight: 202.25 g/mol

1-Ethoxy-2-methoxynaphthalene

CAS No.:

Cat. No.: VC15974786

Molecular Formula: C13H14O2

Molecular Weight: 202.25 g/mol

* For research use only. Not for human or veterinary use.

1-Ethoxy-2-methoxynaphthalene -

Specification

Molecular Formula C13H14O2
Molecular Weight 202.25 g/mol
IUPAC Name 1-ethoxy-2-methoxynaphthalene
Standard InChI InChI=1S/C13H14O2/c1-3-15-13-11-7-5-4-6-10(11)8-9-12(13)14-2/h4-9H,3H2,1-2H3
Standard InChI Key NTMVPQFFANAWPR-UHFFFAOYSA-N
Canonical SMILES CCOC1=C(C=CC2=CC=CC=C21)OC

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

The naphthalene core of 1-ethoxy-2-methoxynaphthalene consists of two fused benzene rings, with ethoxy (-OCH2_2CH3_3) and methoxy (-OCH3_3) groups occupying adjacent positions. This substitution pattern creates electronic asymmetry, polarizing the aromatic system and influencing reactivity. Comparative studies of methoxy- and ethoxy-substituted naphthalenes indicate that bulkier alkoxy groups (e.g., ethoxy) reduce solubility in polar solvents but enhance stability toward electrophilic substitution .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular formulaC13H14O2\text{C}_{13}\text{H}_{14}\text{O}_2
Molecular weight202.25 g/mol
IUPAC name1-Ethoxy-2-methoxynaphthalene
Substituent positions1 (ethoxy), 2 (methoxy)

Synthesis Methodologies

Williamson Ether Synthesis

The Williamson method is a cornerstone for synthesizing aromatic ethers. For 1-ethoxy-2-methoxynaphthalene, this would involve reacting 2-methoxynaphthalen-1-ol with ethyl bromide in the presence of a strong base like potassium hydroxide:

2-Methoxynaphthalen-1-ol+CH3CH2BrKOH1-Ethoxy-2-methoxynaphthalene+H2O+KBr\text{2-Methoxynaphthalen-1-ol} + \text{CH}_3\text{CH}_2\text{Br} \xrightarrow{\text{KOH}} \text{1-Ethoxy-2-methoxynaphthalene} + \text{H}_2\text{O} + \text{KBr}

This route typically achieves moderate yields (60–75%) but requires careful control of reaction time and temperature to minimize di-alkylation.

Friedel-Crafts Acylation Followed by Reduction

An alternative pathway employs Friedel-Crafts acylation to introduce an acetyl group at the 1-position, followed by reduction and etherification:

  • Acylation:

    Naphthalene+CH3COClAlCl31-Acetylnaphthalene\text{Naphthalene} + \text{CH}_3\text{COCl} \xrightarrow{\text{AlCl}_3} \text{1-Acetylnaphthalene}
  • Methoxy Introduction: Nitration and subsequent methoxylation at the 2-position.

  • Reduction and Ethoxylation: Reduction of the acetyl group to hydroxyl, followed by ethylation .

This multi-step approach, while laborious, allows precise control over substitution patterns .

Catalytic Ethylation

Physicochemical Properties

Spectroscopic Profiles

  • 1^1H NMR: Expected signals include a singlet for the methoxy group (δ 3.8–4.0 ppm) and a quartet for ethoxy’s methylene protons (δ 1.3–1.5 ppm) .

  • IR: Strong absorbance near 1250 cm1^{-1} (C-O stretch) and 1600 cm1^{-1} (aromatic C=C) .

Comparative Analysis with Related Compounds

Table 2: Structural and Functional Comparisons

CompoundCASSubstituentsApplications
1-Ethoxy-2-methoxynaphthaleneN/A1-ethoxy, 2-methoxyResearch chemical
2-Methoxynaphthalene93-04-92-methoxyPerfumery, lab reagent
1-Acetyl-2-methoxynaphthalene5672-94-61-acetyl, 2-methoxyOrganic synthesis
1-Formyl-2-methoxynaphthalene5392-12-11-formyl, 2-methoxyIntermediate

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